molecular formula C19H18BrClN4O2S2 B2948674 N-({4-allyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide CAS No. 338794-41-5

N-({4-allyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide

Cat. No. B2948674
CAS RN: 338794-41-5
M. Wt: 513.85
InChI Key: BKNPUMJUQGIKIY-UHFFFAOYSA-N
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Description

N-({4-allyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C19H18BrClN4O2S2 and its molecular weight is 513.85. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Research on sulfonamide-derived triazole compounds, including structures similar to N-({4-allyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide, has demonstrated promising antibacterial and antifungal activities. A series of sulfanilamide-derived 1,2,3-triazole compounds were synthesized and showed significant efficacy against various bacterial strains. Especially, compounds with specific substitutions exhibited potent antibacterial potency, highlighting their potential in developing new antimicrobial agents (Wang, Wan, & Zhou, 2010). Similarly, sulfonamide bridged disubstituted 1,2,3-triazoles have been synthesized and displayed appreciable efficacy against bacterial strains, with one compound showing significant activity against B. subtilis, E. coli, and K. pneumonia (Yadav & Kaushik, 2022).

Antimicrobial and Thermal Properties

Sulfanilamide derivatives have been explored for their antimicrobial and thermal properties. Four N-substituted sulfanilamide derivatives were synthesized, characterized, and their crystal structures were determined. These compounds exhibited distinct packing and hydrogen bonding models, with melting points between 195-227°C. However, their antimicrobial screening against various strains revealed no significant antibacterial activity, indicating the importance of structural features for antimicrobial efficacy (Lahtinen et al., 2014).

Enzyme Inhibition for Cancer Therapy

Halogenated sulfonamides, including structures analogous to N-({4-allyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide, have been investigated as inhibitors of the carbonic anhydrase isozyme IX, a tumor-associated enzyme. This research suggests the potential of such compounds in designing potent and selective inhibitors for antitumor applications, highlighting the diverse therapeutic avenues these molecules can offer (Ilies et al., 2003).

properties

IUPAC Name

4-bromo-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN4O2S2/c1-2-11-25-18(12-22-29(26,27)17-9-5-15(20)6-10-17)23-24-19(25)28-13-14-3-7-16(21)8-4-14/h2-10,22H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNPUMJUQGIKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({4-allyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide

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